4-甲基-2-亚甲基戊酸

概述

描述

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, including condensation, dehydration, hydrogenation, oxidation, and decarboxylation processes. For example, compounds with related structures have been synthesized from precursors like 4-methylcyclohexanone, utilizing a series of steps to achieve the desired chemical structure (Su An-qi, 2010).

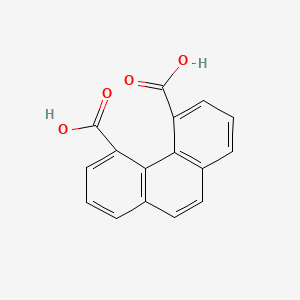

Molecular Structure Analysis

The molecular structure of chemicals closely related to 4-Methyl-2-methylene valeric acid can be determined using various spectroscopic techniques, including IR, MS, 1H NMR, and 13C NMR spectroscopy. These methods provide insights into the chemical's structure, including bond lengths, bond angles, and the presence of specific functional groups (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 4-Methyl-2-methylene valeric acid can include Alder-ene type reactions, which are useful in synthesizing natural products containing 1,4-diene structures. These reactions demonstrate the compound's reactivity and potential applications in synthetic chemistry (B. Trost et al., 1998).

Physical Properties Analysis

The physical properties of compounds structurally similar to 4-Methyl-2-methylene valeric acid, such as melting points and solubility, can be characterized using differential scanning calorimetry (DSC) and polarizing microscopy. These methods help in understanding the compound's behavior under different temperature conditions and in various solvents.

Chemical Properties Analysis

The chemical properties, including the reactivity towards nucleophiles, electrophiles, and various catalysts, can be explored through experimental and theoretical studies. For instance, the use of boric acid and N-methyl-4-boronopyridinium iodide as catalysts in esterification reactions of alpha-hydroxycarboxylic acids showcases the compound's potential in facilitating specific chemical transformations (T. Maki et al., 2005).

科学研究应用

戊酸的可再生生产

研究表明,工程化的大肠杆菌具有直接从葡萄糖可再生生产戊酸的潜力。这种创新方法扩展了大肠杆菌中的天然生物合成途径,利用合成的代谢途径来合成戊酸和其他化学物质。将特定酶引入这些途径已显示出有希望的结果,在实验中实现了大量的戊酸滴定。这种方法突出了一种可持续的替代方法,可以替代传统的基于石油的戊酸生产工艺,戊酸作为各种应用的化学中间体,包括增塑剂、润滑剂和药品 (Dhande、Xiong 和 Zhang,2012)。

超支化聚酯的合成

另一项研究探讨了 4,4-双(4'-羟基苯基)戊酸及其衍生物在超支化聚酯合成中的应用。这些材料使用各种催化剂进行缩聚,从而生产出具有大量环状结构的低聚物和高分子量化合物。所得超支化聚酯具有独特的结构特性,可能在各个工业部门中具有潜在应用,例如在塑料和其他材料的生产中 (Kricheldorf、Hobzova 和 Schwarz,2003)。

催化热解生产生物燃料

已经研究了戊酸在纳米催化剂上的催化热解以生产生物燃料和化学品。研究表明,戊酸在纳米级氧化物催化剂上的热分解导致形成增值产品,例如二丁基酮和丙烯酮。该研究提供了对这些反应的机理和动力学参数的见解,为戊酸有效、非均相催化转化为工业相关化合物提供了途径 (Kulyk 等,2017)。

钌催化氢化反应的进展

源自生物质的乙酰丙酸可以使用钌基催化剂催化氢化为 γ-己内酯、戊酸和其他化合物。该过程对于从可再生资源开发生物燃料和精细化学品具有重要意义。该综述讨论了在水性介质中进行这些氢化反应的优点,强调了水在提高反应速率和安全性中的作用。该研究强调了钌催化反应在将生物质衍生的乙酰丙酸有效转化为有价值的化学品和生物燃料方面的潜力 (Seretis 等,2020)。

生物质转化为戊酸和酯

已经开发出一种将生物质衍生的乙酰丙酸转化为戊酸和戊酸酯的新方法。该过程涉及使用金属三氟甲磺酸盐和 Pd/C 作为催化剂,在温和条件下实现了高转化率和选择性。该研究探索了各种反应条件,并证明了该方法从可再生资源生产戊酸及其酯的潜力,为增值化学品的合成提供了一种可持续的方法 (Zhou、Zhu、Deng 和 Fu,2018)。

作用机制

Pharmacokinetics

Its physical properties such as boiling point, critical temperature, and critical pressure have been evaluated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-2-methylene valeric acid. Factors such as temperature and pressure can affect the compound’s physical and chemical properties, potentially influencing its biological activity .

属性

IUPAC Name |

4-methyl-2-methylidenepentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIHFGYUMFFCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

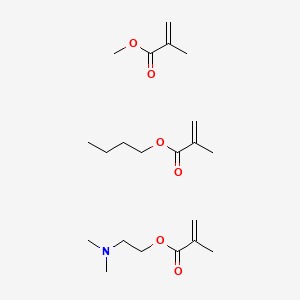

Canonical SMILES |

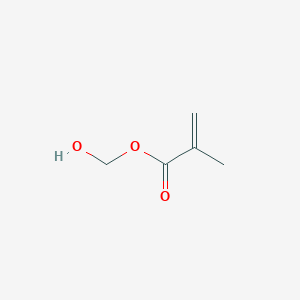

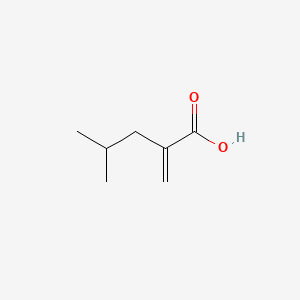

CC(C)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179747 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25044-10-4 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025044104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-methylidenepentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。